Technical Guide: Solubility Properties of N-Formyl-Lenalidomide in Methanol
This technical guide details the solubility properties, physicochemical behavior, and characterization protocols for N-Formyl-lenalidomide (CAS: 2197414-56-3) in methanol. It is structured for pharmaceutical scientists o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility properties, physicochemical behavior, and characterization protocols for N-Formyl-lenalidomide (CAS: 2197414-56-3) in methanol. It is structured for pharmaceutical scientists optimizing purification, analytical methods, and formulation stability.[1]
Executive Summary
N-Formyl-lenalidomide is a critical process-related impurity and degradation product of Lenalidomide.[1] Its presence typically stems from the reaction of the primary aromatic amine with formylating agents (e.g., formic acid traces, DMF hydrolysis) during synthesis or stress testing. Understanding its solubility in methanol is essential because methanol is the primary organic modifier used in the High-Performance Liquid Chromatography (HPLC) separation of Lenalidomide impurities and a key solvent in the crystallization purification process.
This guide provides a theoretical physicochemical analysis, experimental determination protocols, and separation strategies based on the differential solubility between the parent drug and this N-formyl derivative.
Part 1: Physicochemical Profile & Structural Logic[1]
To predict and manipulate solubility, one must first understand the structural divergence between Lenalidomide and its N-Formyl analog.[1]
Structural Impact on Solvation
Lenalidomide contains a primary aromatic amine (
) capable of acting as both a hydrogen bond donor and acceptor. In N-Formyl-lenalidomide , this amine is acylated to form a formamide group ().
Polarity Shift: The formyl group withdraws electron density from the nitrogen, reducing its basicity.[1] While the amide carbonyl adds a hydrogen bond acceptor, the loss of a proton and the steric bulk of the formyl group generally disrupt the tight crystal lattice packing observed in the parent amine.
Lipophilicity: The N-formyl group increases the molecule's lipophilicity (LogP) compared to the free amine.
Methanol Interaction: Methanol (
) is a polar protic solvent.[1] It solvates the glutarimide and isoindolinone rings of both compounds effectively.[1] However, the N-Formyl derivative typically exhibits higher solubility in methanol than Lenalidomide due to the reduced lattice energy and increased hydrophobic surface area, which interacts favorably with the methyl group of the solvent.
Visualization of Structural Divergence
The following diagram illustrates the chemical transformation and its impact on solvation parameters.
Figure 1: Structural transformation from Lenalidomide to N-Formyl-lenalidomide and resulting physicochemical shifts.
Part 2: Experimental Determination Protocol
Since specific solubility values (
) for impurities are rarely published in standard handbooks, they must be determined empirically.[1] The following protocol ensures data integrity suitable for regulatory filing (e.g., IND/NDA).
Standard Operating Procedure (SOP): Equilibrium Solubility
Objective: Determine the saturation solubility of N-Formyl-lenalidomide in Methanol at 25°C.
Reagents:
Methanol (HPLC Grade, >99.9%)
N-Formyl-lenalidomide Reference Standard (>95% purity)
Workflow:
Preparation: Place 50 mg of N-Formyl-lenalidomide into a 4 mL amber glass vial (protect from light to prevent photodegradation).
Solvent Addition: Add 1.0 mL of Methanol.
Equilibration:
If solid dissolves completely: Add more solid until precipitation persists.[1]
Agitate at 25°C ± 0.5°C for 24 hours using a thermomixer or orbital shaker.
Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
Quantification: Dilute the supernatant 1:100 with Mobile Phase A and analyze via HPLC-UV (210 nm).
HPLC Quantification Method
Use the following validated conditions to quantify the dissolved impurity concentration.
Parameter
Condition
Column
C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5)
Mobile Phase B
Methanol : Acetonitrile (50:50 v/v)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (Amide absorption)
Retention
N-Formyl-lenalidomide elutes after Lenalidomide (Relative Retention Time ~1.1 - 1.3)
Part 3: Chromatographic Behavior & Purification[1]
The solubility profile in methanol directly dictates the behavior of N-Formyl-lenalidomide during purification and analysis.
Retention Mechanism in Methanol-Based RP-HPLC
In Reverse Phase (RP) chromatography using Methanol/Water gradients:
Lenalidomide: Elutes earlier due to the polar primary amine interacting with the aqueous phase.[1]
N-Formyl-lenalidomide: The capping of the amine reduces polarity, increasing interaction with the C18 stationary phase. It requires a higher percentage of Methanol (organic modifier) to elute.[1]
Implication: A gradient starting at low methanol (e.g., 5-10%) allows Lenalidomide to elute, while a ramp to high methanol (>60%) is required to wash the N-Formyl impurity off the column.
Purification Strategy (Recrystallization)
If N-Formyl-lenalidomide is a process impurity, its solubility differential in methanol can be exploited for purification.
Scenario A (High Impurity Solubility): If the N-Formyl derivative is significantly more soluble in methanol than Lenalidomide, a slurry wash in cold methanol can selectively dissolve the impurity while leaving the pure Lenalidomide API as a solid.
Scenario B (Co-crystallization Risk): If solubility is similar, a solvent switch (e.g., to Ethyl Acetate/Ethanol) may be necessary to alter the partition coefficient.
Workflow Visualization: Separation Logic
The following graph illustrates the decision matrix for separating the impurity based on methanol solubility.
Figure 2: Purification logic flow based on differential solubility in methanol.
References
Impurity Identification: LGC Standards. "N-Formyl Lenalidomide Reference Material Data Sheet." Accessed 2024.[1] Link
Lenalidomide HPLC Method: European Medicines Agency (EMA).[1] "Assessment Report: Lenalidomide Accord (Procedure No. EMEA/H/C/004857/0000)." 2018. Link
Synthesis & Solvents: Balaev, A.N., et al.[1][2] "Alternative synthesis of lenalidomide."[1][2] Pharmaceutical Chemistry Journal, 46, 676–678 (2013).[1][2] Link
Chromatographic Behavior: Gaddam, K., et al.[1] "Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method." Asian Journal of Chemistry, 32(12), 3091-3096 (2020). Link
Application Note: A Stability-Indicating RP-HPLC Method for the Detection and Quantification of N-Formyl-lenalidomide
Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Formyl-lenalidomide, a potential impurity an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Formyl-lenalidomide, a potential impurity and degradant of Lenalidomide. The method is designed for the determination of the N-Formyl impurity in the presence of the Lenalidomide active pharmaceutical ingredient (API) and its other degradation products, making it suitable for routine quality control and stability testing.[1][2] This document provides comprehensive experimental protocols, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and workflow visualizations to aid in the implementation of this analytical method.
Introduction: The Imperative for Impurity Profiling
Lenalidomide, an analogue of thalidomide, is a potent immunomodulatory agent pivotal in the treatment of multiple myeloma and myelodysplastic syndromes.[3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Environmental factors such as heat, humidity, light, and pH can induce the degradation of the API, leading to the formation of impurities that may alter the therapeutic effect or introduce toxicity.[3][4]
N-Formyl-lenalidomide (N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide) is a potential process-related impurity or degradation product of Lenalidomide.[5][6][7] Therefore, a validated, stability-indicating analytical method capable of separating and quantifying this specific impurity from the parent drug and other potential degradants is essential for ensuring the quality and safety of Lenalidomide drug products. This application note describes the systematic development and validation of such a method, grounded in the principles outlined by the ICH.[8][9][10]
Foundational Principles: Method Development Strategy
The primary objective is to develop a method that is selective, sensitive, and robust for N-Formyl-lenalidomide. Our strategy follows a logical progression from initial screening to rigorous validation.
Analyte Structures
A clear understanding of the analyte structures is fundamental to developing a selective chromatographic method.
Caption: Chemical structures of Lenalidomide and N-Formyl-lenalidomide.
The Method Development Workflow
The development process is systematic, ensuring that each parameter is optimized for the desired analytical outcome. This workflow ensures the final method is fit for its intended purpose, a core principle of the ICH Q14 guideline on analytical procedure development.[10]
Caption: Systematic workflow for HPLC method development and validation.
Experimental Protocols
Materials and Reagents
Lenalidomide and N-Formyl-lenalidomide reference standards were sourced commercially.
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Parameter
Optimized Condition
HPLC Column
Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column[2][11]
Mobile Phase A
0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase A and Mobile Phase B in a 80:20 v/v ratio.
Table 1: Optimized Chromatographic Conditions.
Rationale for Selection:
Column: A C18 stationary phase provides excellent hydrophobic retention for Lenalidomide and its related substances.[2][12] A 3 µm particle size offers high efficiency and resolution.
Mobile Phase: A phosphate buffer at pH 3.0 ensures consistent ionization of the analytes, leading to sharp, symmetrical peaks. Acetonitrile is a strong organic modifier that effectively elutes the compounds.[2][11]
Gradient Elution: A gradient program is crucial for resolving the closely eluting N-Formyl impurity from the main Lenalidomide peak and other potential degradants within a reasonable runtime.[1]
Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and improves peak shape.[2]
Wavelength: Detection at 210 nm provides high sensitivity for both Lenalidomide and its impurities, which share similar chromophores.[2][13]
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.01
95
5
10.0
70
30
30.0
40
60
40.0
20
80
45.0
95
5
50.0
95
5
Table 2: Gradient Elution Program.
Preparation of Solutions
Standard Stock Solution (Lenalidomide): Accurately weigh and transfer about 25 mg of Lenalidomide reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume with diluent. This yields a concentration of 250 µg/mL.
Impurity Stock Solution (N-Formyl-lenalidomide): Accurately weigh 5 mg of N-Formyl-lenalidomide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
Spiked Sample (for Specificity & Accuracy): Prepare a sample solution as described for the standard. Spike with a known quantity of the N-Formyl-lenalidomide impurity at the specification level (e.g., 0.15%).
Forced Degradation Studies: Proving Selectivity
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][14] The method must be able to separate the API peak from any peaks generated under stress conditions.
Protocol:
A sample solution of Lenalidomide (e.g., 250 µg/mL) was subjected to the following stress conditions as per ICH guidelines:[4][15]
Acid Hydrolysis: Treat with 0.5 N HCl at 60°C for 24 hours.[4][14]
Base Hydrolysis: Treat with 0.5 N NaOH at 60°C for 24 hours.[4][14]
Oxidative Degradation: Treat with 10% H₂O₂ at 60°C for 24 hours.[4]
Thermal Degradation: Expose solid drug substance to 80°C in a hot air oven for 10 days.[4]
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[4]
Expected Results Summary:
Stress Condition
% Degradation of Lenalidomide
Observations
Acidic (0.5N HCl)
~20%
Significant degradation observed. The N-Formyl peak should be well-resolved from the main peak.[1]
Alkaline (0.5N NaOH)
>30%
Extensive degradation. The method must demonstrate separation of multiple degradation products.[15]
Oxidative (10% H₂O₂)
~15%
Moderate degradation.
Thermal (80°C)
~10%
The drug shows some sensitivity to heat.
Photolytic (UV)
<5%
Lenalidomide is relatively stable under photolytic stress.[15]
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9]
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Typical Result
Tailing Factor (T)
T ≤ 2.0
1.15
Theoretical Plates (N)
N ≥ 2000
>10,000
%RSD of Peak Areas
≤ 2.0% (n=6)
0.6%
Table 4: System Suitability Parameters and Results.
Specificity
Specificity was demonstrated by the complete separation of the N-Formyl-lenalidomide peak from the Lenalidomide peak and all other peaks in the chromatograms of the forced degradation samples. Peak purity analysis using a PDA detector confirmed no co-eluting peaks.
Linearity
The linearity of the method was evaluated by analyzing solutions ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for N-Formyl-lenalidomide.
Parameter
Result
Range
LOQ - 2.25 µg/mL (for a 0.15% limit)
Correlation Coefficient (r²)
> 0.999
Y-intercept
Close to zero
Table 5: Linearity Results for N-Formyl-lenalidomide.
Accuracy (% Recovery)
Accuracy was determined by analyzing a spiked sample of Lenalidomide with known amounts of N-Formyl-lenalidomide at three concentration levels (50%, 100%, and 150% of the specification limit).
Spiked Level
% Recovery (n=3)
Acceptance Criteria
50%
99.2%
98.0% - 102.0%
100%
100.5%
98.0% - 102.0%
150%
101.1%
98.0% - 102.0%
Table 6: Accuracy (Recovery) Study Results.
Precision
Repeatability (Intra-day precision): The %RSD for six replicate determinations of a spiked sample was found to be less than 2.0%.
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of data was well within acceptable limits (e.g., < 3.0%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method.
LOD: 0.05 µg/mL (Signal-to-Noise ratio of ~3:1)
LOQ: 0.15 µg/mL (Signal-to-Noise ratio of ~10:1)
Robustness
The method's robustness was evaluated by making deliberate small variations in key parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the detection and quantification of N-Formyl-lenalidomide in the presence of Lenalidomide. Forced degradation studies confirmed its stability-indicating nature, making it a reliable tool for quality control laboratories involved in the routine analysis and stability testing of Lenalidomide drug substance and product. The comprehensive validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose and can be confidently implemented in a regulated environment.
References
Rasayan Journal of Chemistry. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Available at: [Link]
Journal of Pharmaceutical and Allied Sciences. (2023). Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form. Available at: [Link]
ResearchGate. (n.d.). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF. Available at: [Link]
International Journal of Pharmaceutical Research. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Chemical Review and Letters. (n.d.). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available at: [Link]
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
Journal of Advanced Scientific Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Available at: [Link]
PMC. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Available at: [Link]
Google Patents. (n.d.). WO2011064574A1 - Hplc method for detecting lenalidomide.
Semantic Scholar. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. Available at: [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
Journal of Pharmaceutical and Biological Sciences. (n.d.). Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form. Available at: [Link]
Taylor & Francis. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. Available at: [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
ijpar.com. (n.d.). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. Available at: [Link]
International Journal of Pharmaceutical Research. (2020). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Available at: [Link]
Veeprho. (n.d.). Lenalidomide N-formyl Impurity | CAS 2197414-56-3. Available at: [Link]
Pharmaffiliates. (n.d.). Lenalidomide-impurities. Available at: [Link]
Application Note: Quantification of N-Formyl-lenalidomide in Pharmaceutical Dosage Forms
Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Formyl-lenalidomide (CAS: 2197414-56-3), a critical pseudo-impurity...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Formyl-lenalidomide (CAS: 2197414-56-3), a critical pseudo-impurity and degradation product in Lenalidomide formulations. Unlike hydrolytic degradants, N-Formyl-lenalidomide is formed via formylation of the primary aromatic amine, typically driven by excipient incompatibilities (e.g., formic acid traces in PEG or gelatin capsules). This guide provides a validated workflow, mechanistic insights into impurity formation, and a specific chromatographic strategy to resolve this lipophilic impurity from the parent API and polar hydrolytic degradants.
Introduction & Regulatory Context
Lenalidomide, an immunomodulatory imide drug (IMiD), is structurally sensitive to both hydrolysis (at the glutarimide ring) and acylation (at the aromatic amine). While hydrolysis is the primary degradation pathway in aqueous solution, N-Formyl-lenalidomide represents a specific challenge in solid oral dosage forms.
Regulatory Significance
Under ICH Q3B(R2) guidelines, degradation products in new drug products must be reported if they exceed the identification threshold (typically 0.2% for a 10mg dose). N-Formyl-lenalidomide is often classified as a degradation product arising from drug-excipient interactions. Due to the genotoxic potential often associated with aniline derivatives and their amides, strict control is required.
Chemical Basis of Formation
The formation of N-Formyl-lenalidomide occurs through a nucleophilic attack by the primary amine of Lenalidomide on formic acid or formaldehyde impurities present in excipients (e.g., Polyethylene Glycol, Croscarmellose Sodium, or Gelatin capsules).
Figure 1: Reaction pathway for the formation of N-Formyl-lenalidomide via excipient interaction.
Method Development Strategy
Chromatographic Logic (Expertise & Causality)
Separation Challenge: Lenalidomide is relatively polar. Hydrolytic degradants (carboxylic acids) elute early (low
). N-Formyl-lenalidomide, having its amine capped as a formamide, is less polar and non-basic . Consequently, it exhibits a longer retention time (RRT > 1.0) on Reverse Phase (RP) columns.[1][2][3]
Column Selection: A C18 column with high surface coverage (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is selected to maximize hydrophobic interaction for the N-Formyl species while maintaining peak shape for the basic parent compound.
Mobile Phase pH: A pH of 3.5 is chosen.
Reason 1: It suppresses the ionization of the glutarimide ring (pKa ~11), keeping it neutral.
Reason 2: It ensures the primary amine of the parent Lenalidomide is partially protonated, reducing tailing, while the N-Formyl amide remains neutral.
Detailed Experimental Protocol
Equipment & Reagents
HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with PDA/DAD detector.
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
A gradient is essential to elute the late-eluting N-Formyl impurity within a reasonable timeframe while resolving early hydrolytic impurities.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
90
10
Initial Hold
5.0
90
10
Isocratic for Parent
25.0
40
60
Ramp for N-Formyl
35.0
40
60
Wash
36.0
90
10
Return to Initial
45.0
90
10
Re-equilibration
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
Standard Stock Solution: Dissolve N-Formyl-lenalidomide reference standard in minimal DMSO (if solubility is an issue), then make up with Diluent to 100 µg/mL.
Add 30 mL Diluent and sonicate for 20 mins (maintain temp < 25°C).
Dilute to volume, mix, and filter through 0.45 µm PVDF filter.
Analytical Workflow & Logic
Figure 2: Step-by-step analytical workflow for impurity isolation and quantification.
System Suitability & Validation (Trustworthiness)
To ensure the method is a self-validating system, the following criteria must be met before batch release testing.
Parameter
Acceptance Criteria
Rationale
Resolution ()
> 2.0 between Lenalidomide and nearest peak
Ensures accurate integration without shoulder interference.
Tailing Factor ()
< 1.5 for N-Formyl peak
Indicates absence of secondary interactions (silanol activity).
Precision (RSD)
< 2.0% (n=6 injections)
Verifies system stability.
LOD / LOQ
~0.03% / 0.10%
Must detect impurities below the ICH reporting threshold (0.1%).
Calculation Formula
Where:
= Peak area of N-Formyl-lenalidomide in sample.
= Peak area of N-Formyl-lenalidomide in standard.
= Concentration of standard (mg/mL).
= Concentration of sample (mg/mL).
= Potency of standard (decimal).
Troubleshooting Guide
Issue: Co-elution of N-Formyl with unknown lipophilic impurities.
Solution: Adjust the organic ratio in Mobile Phase B. Increasing Methanol relative to Acetonitrile often changes selectivity for aromatic amides due to
Solution: The sample diluent is likely too strong (too much organic). Reduce Acetonitrile in the diluent to match the initial gradient conditions (10-15% Organic).
Issue: "Ghost" N-Formyl peak increasing over time.
Solution: Check the sample solvent and mobile phase for formic acid contamination. Do not use pre-mixed mobile phases stored for >48 hours.
References
International Council for Harmonisation (ICH). (2006).[5] Q3B(R2) Impurities in New Drug Products.[5][6][7] Retrieved from [Link]
European Medicines Agency (EMA). (2006). ICH Q3B (R2) Impurities in New Drug Products.[5][6][7] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Lenalidomide Compound Summary. PubChem. Retrieved from [Link]
Rao, B. M., et al. (2011). A Stability-Indicating LC Method for Lenalidomide.[1] Chromatographia.[3][8] (Contextual citation for phosphate buffer usage).
Application Note: UV Absorption & HPLC Detection of N-Formyl-lenalidomide at 210 nm
This Application Note is designed for researchers and analytical scientists involved in the quality control and impurity profiling of immunomodulatory drugs (IMiDs). It addresses the specific challenge of detecting N-For...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists involved in the quality control and impurity profiling of immunomodulatory drugs (IMiDs). It addresses the specific challenge of detecting N-Formyl-lenalidomide (CAS: 2197414-56-3), a process-related impurity where the primary amine chromophore is modified, necessitating low-wavelength UV detection.
Executive Summary
The detection of N-Formyl-lenalidomide (N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide) presents a unique analytical challenge compared to its parent compound, Lenalidomide. While Lenalidomide possesses a primary aromatic amine that exhibits a characteristic absorption maximum (
) around 250–260 nm, the N-formylation of this amine significantly alters the conjugation system, resulting in a hypsochromic (blue) shift.
This protocol establishes 210 nm as the critical detection wavelength. At this wavelength, the strong
transitions of the amide and imide carbonyls dominate, allowing for the sensitive detection of the N-formyl impurity even when its aromatic absorbance is diminished. This guide details the structural basis for this shift, a validated HPLC-UV protocol, and troubleshooting steps for low-UV detection.
Scientific Rationale: The "Why" of 210 nm
Structural Chromophore Analysis
To understand the necessity of 210 nm, one must analyze the loss of auxochromic support in the impurity.
Lenalidomide (Parent): Contains an aniline-like substructure (primary amine attached to an aromatic ring). The lone pair on the nitrogen participates in resonance with the benzene ring, creating a strong chromophore detectable at 240–260 nm.
N-Formyl-lenalidomide (Impurity): The primary amine is converted into a formamide group (-NH-CHO). The nitrogen lone pair is now delocalized into the carbonyl of the formyl group (amide resonance) rather than the aromatic ring. This "decouples" the auxochrome from the ring, reducing the intensity of the primary aromatic band and shifting the absorption maximum to lower wavelengths.
The 210 nm Selection
At 210 nm, detection relies on the peptide-bond-like transitions (amide/imide backbone) rather than the specific aromatic substitution.
Selectivity: 210 nm is non-specific (detecting most organic carbonyls) but essential for impurities that have lost their primary UV "tag" (the free amine).
Sensitivity: The molar absorptivity (
) of the amide carbonyl transition is high in the far UV (<200 nm) and tails significantly into the 210 nm region, providing a robust signal for the N-formyl species.
Visualizing the Spectral Shift Logic
Figure 1: Mechanistic logic for selecting 210 nm. N-formylation disrupts the aromatic conjugation, necessitating a shift to the amide backbone detection region.
Detailed Protocol: HPLC-UV Detection
This method uses a Reverse Phase (RP-HPLC) approach. Because 210 nm is near the UV cut-off of many solvents, reagent purity is paramount to prevent high background noise.
Reagents & Chemicals
Reagent
Grade
Specification
Reason
Acetonitrile (ACN)
HPLC Gradient
UV Cut-off < 190 nm
Essential for baseline stability at 210 nm.
Potassium Phosphate (KH₂PO₄)
HPLC
Monobasic
Buffer capacity at pH 3.5.
Orthophosphoric Acid
HPLC
85%
pH adjustment.
Water
Milli-Q / 18.2 MΩ
TOC < 5 ppb
Prevents "ghost peaks" at low wavelengths.
Equipment Configuration
System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).
Column: C18 (Octadecylsilane), End-capped.
Example: Waters XBridge C18 or Inertsil ODS-3V (150 mm × 4.6 mm, 3.5 µm or 5 µm).
Reference Wavelength: Off (or 360 nm if background correction is validated).
Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 3.5 ± 0.05 with dilute orthophosphoric acid. Filter through 0.22 µm nylon membrane.
Organic Modifier (Mobile Phase B): 100% Acetonitrile (or Methanol:ACN 10:90 mix if peak shape requires modification, but ACN is preferred for lower UV absorbance at 210 nm).
Figure 2: Step-by-step analytical workflow for N-Formyl-lenalidomide determination.
Results & Discussion
Elution Order & Identification
Under the acidic conditions (pH 3.5) of this protocol:
Lenalidomide (Parent): The primary amine is protonated (
). This charge increases hydrophilicity, causing it to elute earlier on a C18 column.
N-Formyl-lenalidomide (Impurity): The formamide group is neutral and less polar than the protonated amine. Consequently, it exhibits stronger interaction with the hydrophobic stationary phase.
Result: The impurity will elute after the parent drug.
Relative Retention Time (RRT): Typically observed between 1.5 and 2.2 depending on the specific C18 column carbon load.
Spectral Characteristics (UV Scan)
If a PDA detector is used to scan the peak (200–400 nm):
Lenalidomide: Distinct max at ~254 nm.
N-Formyl-lenalidomide: The 254 nm peak will be suppressed or blue-shifted. The spectrum will show a steep rise in absorbance from 230 nm down to 200 nm. 210 nm is selected as the optimal compromise between sensitivity and solvent transparency.
Validation & Troubleshooting
Linearity & Sensitivity
Linearity Range: 0.5 µg/mL to 10 µg/mL (typical for impurity limits).
LOQ (Limit of Quantitation): At 210 nm, LOQ is typically lower (better sensitivity) for amides than at 254 nm. Expect LOQ ~0.05% of the nominal API concentration.
Common Issues at 210 nm
Issue
Cause
Solution
Drifting Baseline
Gradient absorption
ACN absorbs less than MeOH at 210 nm. Ensure high-quality "Gradient Grade" ACN is used.
Negative Peaks
Reference Wavelength
Disable reference wavelength subtraction in the detector settings.
Ghost Peaks
Water Contamination
Organic impurities in water become visible at 210 nm during gradient elution. Use freshly drawn Milli-Q water.
References
Veeprho Laboratories. (n.d.). Lenalidomide N-formyl Impurity | CAS 2197414-56-3. Retrieved from [Link]
Asian Publication Corporation. (2020). Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry. Retrieved from [Link]
Rasayan Journal of Chemistry. (2025). Forced Degradation and Stability Study of Lenalidomide: Impurity Profiling and Method Development Using HPLC. Retrieved from [Link]
International Journal of Pharmacy and Analytical Research. (2021). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. Retrieved from [Link]
National Institutes of Health (NIH). (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. PMC. Retrieved from [Link]
Lenalidomide & N-Formyl Impurity Separation: Technical Support Hub
Status: Operational Specialist: Senior Application Scientist Subject: Resolution Enhancement & Troubleshooting Guide The Core Challenge: Why is this separation difficult? The separation of Lenalidomide (LEN) from its N-F...
The Core Challenge: Why is this separation difficult?
The separation of Lenalidomide (LEN) from its N-Formyl impurity (N-Formyl LEN) is a classic "structural mimic" challenge.
The Chemistry: Lenalidomide contains a primary aromatic amine. The impurity is simply the formylated version of that amine (
).
The Separation Mechanism: The key lever is the basicity of the primary amine .
Lenalidomide: The primary amine has a pKa of approximately 2.3–2.5 (weak base). At pH < 2.5, it exists partially in a protonated (cationic) state, reducing its retention on hydrophobic C18 phases.
N-Formyl LEN: The formyl group neutralizes the amine's basicity, rendering the molecule neutral and slightly more hydrophobic.
The Result: N-Formyl LEN typically elutes after Lenalidomide on Reversed-Phase (RP) columns. However, because the formyl group is small, the hydrophobicity gain is marginal, leading to co-elution if the mobile phase pH or organic modifier selectivity is not perfectly tuned.
Golden Standard Method (Baseline Protocol)
Before troubleshooting, ensure your baseline method aligns with these field-validated parameters derived from stability-indicating protocols.
Parameter
Recommended Condition
Technical Rationale
Column
C18 Core-Shell (e.g., Kinetex/Halo) or Hybrid (e.g., XBridge) Dimensions: 150 x 4.6 mm, 2.7 µm or 3.5 µm
Core-shell particles provide higher efficiency (N) to resolve closely eluting peaks without the backpressure of sub-2 µm particles.
Mobile Phase A
10 mM Potassium Phosphate Buffer (pH 3.0 ± 0.1)
pH 3.0 is the "sweet spot." It suppresses silanol activity (reducing tailing) while keeping the LEN amine largely neutral/partially ionized for optimal selectivity against the neutral impurity.
Mobile Phase B
Acetonitrile : Methanol (90:10)
ACN provides sharp peaks; the small amount of MeOH adds unique selectivity (pi-pi interactions) often required to separate the aromatic impurity.
Gradient
Time (min) / %B : 0/5 15/30 20/60 20.1/5 25/5
A shallow gradient (approx 1.5% B/min) is required in the critical elution window to maximize resolution ().
Flow Rate
0.8 - 1.0 mL/min
Optimized for standard 4.6mm ID columns.
Temp
25°C - 30°C
Lower temperature generally favors the separation of structural isomers/analogs by maximizing enthalpy differences.
Troubleshooting & Optimization (Q&A)
Q1: My resolution () between Lenalidomide and N-Formyl has dropped below 1.5. What is the first variable I should check?
A: Check your Mobile Phase pH immediately.
The resolution is critically dependent on the ionization state of Lenalidomide.
The Mechanism: If your pH drifts upward (e.g., to pH 3.5 or 4.0), the Lenalidomide amine becomes fully deprotonated (neutral). Its retention time increases, moving it closer to the N-Formyl peak (which is always neutral).
The Fix: Remake Mobile Phase A. Ensure the buffer capacity is sufficient (10-20 mM). Adjust pH to 2.5 – 3.0 . A lower pH (closer to 2.5) will push Lenalidomide to elute slightly earlier (due to partial protonation), widening the gap from the N-Formyl impurity.
Q2: I am seeing significant tailing on the Lenalidomide peak (Asymmetry > 1.5), masking the impurity. Is the column dead?
A: Likely not dead, but "active."
Lenalidomide's amine group interacts strongly with residual silanols on the silica support.
The Cause: "Active" silanols act as secondary retention sites, dragging the tail of the main peak.
The Fix:
Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (if using phosphate buffer, ensure pH is adjusted after adding TEA). TEA competes for silanol sites.
Switch Columns: Move to a "high-coverage" or "end-capped" column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). These have chemically blocked silanols.
Q3: I see "ghost peaks" or the N-Formyl peak area increasing over time in the autosampler. Is my method generating impurities?
A: Your sample diluent is likely incompatible.
Lenalidomide contains a glutarimide ring which is hydrolytically unstable, especially at neutral or basic pH.
The Mechanism: If you dissolve the sample in 100% water or a high-pH diluent, the glutarimide ring opens, forming hydrolysis impurities (Impurity B/C), which can co-elute or interfere.
The Fix:
Diluent: Use 0.1% Phosphoric Acid : Acetonitrile (80:20) . The acidic environment stabilizes the glutarimide ring.
Temperature: Maintain the autosampler at 5°C .
Q4: Why do you recommend a Methanol/Acetonitrile blend for MP-B instead of pure Acetonitrile?
A: To exploit "Selectivity" (
) over "Efficiency" ().
Acetonitrile (ACN): Great for efficiency (sharp peaks) but acts as a pure dipole-dipole solvent.
Methanol (MeOH): Protich solvent. It can engage in hydrogen bonding with the amide oxygen of the N-Formyl group and the carbonyls of Lenalidomide. This subtle interaction difference often provides the necessary selectivity (
) to pull the two peaks apart that ACN alone cannot achieve.
Visual Workflows
Figure 1: Method Development Logic
A systematic approach to establishing the baseline separation.
Caption: Workflow for establishing initial separation parameters, prioritizing pH control and stationary phase selection.
Figure 2: Troubleshooting Resolution Loss
Decision tree for when a working method fails.
Caption: Diagnostic logic for resolving sudden loss of resolution (Rs) between the parent peak and impurity.
References
Sista, V. S. S. K., et al. (2025).[1] "Forced Degradation and Stability Study of Lenalidomide: Impurity Profiling and Method Development Using HPLC." Rasayan Journal of Chemistry, 18(3), 1482-1487.[1]
Reddy, L. M., et al. "Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances." ResearchGate.[2]
SynThink Research Chemicals. "Lenalidomide N-Formyl Impurity (CAS 2197414-56-3) Data Sheet."
National Institutes of Health (NIH). "A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers." PMC.
Technical Support Center: Resolution of N-Formyl-Lenalidomide Co-elution
Ticket ID: LEN-IMP-002 Topic: Troubleshooting co-elution of Lenalidomide and N-Formyl-Lenalidomide Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The co-elution of Lenalidomide (LEN) and...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: LEN-IMP-002
Topic: Troubleshooting co-elution of Lenalidomide and N-Formyl-Lenalidomide
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The co-elution of Lenalidomide (LEN) and its N-Formyl analog (N-Formyl-LEN) is a common challenge in purity analysis. Because the N-formyl impurity differs only by a single formyl group on the aromatic amine, the two compounds share nearly identical hydrophobicity profiles on standard C18 ligands.
This guide addresses the two root causes of this issue:
Artifact Generation: The impurity is being formed in situ by the mobile phase.
Chromatographic Selectivity: The method lacks the specific interactions required to distinguish the aniline amine (LEN) from the formamide (N-Formyl-LEN).
Part 1: Diagnostic & Artifact Check
Q: I see the N-Formyl peak increasing over time. Is my sample degrading?
A: Before optimizing the column, you must rule out On-Column Formylation .
If your mobile phase contains Formic Acid or Ammonium Formate (common in LC-MS methods), you may be synthesizing the impurity inside the HPLC system. The primary aromatic amine of Lenalidomide reacts with formic acid to produce N-Formyl-Lenalidomide.
The Diagnostic Test:
Prepare Diluent: Ensure your sample diluent is free of aldehydes (use HPLC-grade water/methanol).
Mobile Phase Switch: Temporarily switch your acidic modifier from Formic Acid to 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) .
Run Sequence: Inject the same sample vial 3 times over 6 hours.
Result A: If the "impurity" peak area remains constant, it is a real process impurity. Proceed to Part 2.
Result B: If the peak disappears or stops growing, it was an artifact. Permanently switch to a Phosphate or TFA buffer.
Part 2: Method Optimization (Resolution Strategy)
Q: It is a real impurity. Standard C18 columns fail to separate them. Why?
A: On a standard Alkyl-C18 column, separation is driven by hydrophobicity. The formyl group adds minimal hydrophobicity, leading to co-elution. To separate them, you must exploit electronic differences and shape selectivity .
Mechanism of Separation
Lenalidomide: Contains a primary aromatic amine (weak base).[1]
N-Formyl-LEN: The amine is capped as a formamide (neutral/non-basic).
We can exploit this difference using pH manipulation or π-π interactions .
Protocol A: The pH Mismatch Strategy (Recommended)
By lowering the pH below the pKa of the aromatic amine, you protonate Lenalidomide, making it more polar (elutes earlier). The N-Formyl variant remains neutral (elutes later).
Target pH: 2.0 – 2.5
Buffer: 20 mM Potassium Phosphate (monobasic), adjusted with Phosphoric Acid.
Column: C18 (Standard) or Polar-Embedded C18.
Protocol B: The "Selectivity" Switch (Alternative)
If pH adjustment is insufficient, switch the stationary phase chemistry to interact with the aromatic ring.
Column Type:Pentafluorophenyl (PFP) or Phenyl-Hexyl .
Why: The PFP phase engages in strong π-π interactions. The electron-donating amine (Lenalidomide) interacts differently with the fluorine-rich ring than the electron-withdrawing formamide (N-Formyl-LEN).
Part 3: Optimized Experimental Workflows
Comparison of Recommended Methods
Parameter
Method A: USP-Aligned (Robust)
Method B: Enhanced Selectivity (PFP)
Stationary Phase
C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18)
Figure 1: Decision tree for diagnosing and resolving N-Formyl-Lenalidomide co-elution issues.
Part 4: System Suitability & Validation
To ensure your method is robust (Trustworthiness), you must validate the resolution (
) between the parent and the impurity.
Acceptance Criteria:
Resolution (
): > 2.0 between Lenalidomide and N-Formyl-Lenalidomide.
Tailing Factor: < 1.5 for Lenalidomide (Critical at low pH due to amine interaction with silanols).
Peak Purity: Use a PDA (Photo Diode Array) detector to confirm no hidden co-elution under the main peak.
Note on Detection:
Lenalidomide has a UV max at approximately 210 nm and 254 nm .
Use 210 nm for higher sensitivity (trace impurity quantification).
Use 254 nm if mobile phase background absorption is high (e.g., when using TFA).
References
United States Pharmacopeia (USP). Lenalidomide Monograph: Impurities.[1] (Standard phosphate-based methods for thalidomide analogs).
Reddy, K. V., et al. (2012). "A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples." International Journal of Pharmacy and Analytical Research. (Discusses phosphate buffer pH 3.5 for separation).
Sriram Chem. Lenalidomide N-Formyl Impurity Reference Standard Data. (Chemical structure and impurity classification).
TLC Pharma. Lenalidomide Impurities and degradation pathways.[1] (Identification of N-formyl vs N-acetyl impurities).
Google Patents. WO2011064574A1 - HPLC method for detecting lenalidomide.[1] (Discusses mobile phase gradients and formate issues).
Technical Support Center: Minimizing N-Formyl-lenalidomide Degradation During Sample Preparation
Welcome to the technical support center for N-Formyl-lenalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of N...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-Formyl-lenalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of N-Formyl-lenalidomide during sample preparation. As an N-formylated derivative of lenalidomide, this compound is susceptible to specific degradation pathways that can compromise the accuracy and reliability of analytical results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your samples.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of N-Formyl-lenalidomide, providing potential causes and actionable solutions.
Issue 1: Low recovery of N-Formyl-lenalidomide in my samples.
Potential Cause 1: Hydrolysis of the N-formyl group. The formyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert N-Formyl-lenalidomide back to lenalidomide. The hydrolysis of formamides can be catalyzed by both acids and bases.[1][2]
Solution: Maintain a neutral pH (around 6.0-7.5) throughout your sample preparation process. Use buffered solutions to stabilize the pH. If your experimental conditions require acidic or basic environments, minimize the exposure time and keep the temperature as low as possible to slow the degradation rate.
Potential Cause 2: Elevated Temperature. Higher temperatures accelerate chemical degradation, including hydrolysis.[3][4][5]
Solution: Perform all sample preparation steps on ice or at a controlled, refrigerated temperature (2-8°C). Avoid prolonged exposure to ambient or higher temperatures. If heating is necessary for a specific step, use the lowest effective temperature for the shortest possible duration.
Potential Cause 3: Inappropriate Solvent Selection. The choice of solvent can influence the stability of N-Formyl-lenalidomide. While lenalidomide itself has been shown to be stable in hot water (55°C) for extended periods, the N-formyl derivative may exhibit different stability profiles.[6][7]
Solution: For initial sample dissolution and dilution, consider using a solvent system known for its compatibility with lenalidomide and its derivatives, such as a mixture of methanol and water or acetonitrile and water.[8][9] It is advisable to perform a small-scale stability study in your chosen solvent system to confirm the stability of N-Formyl-lenalidomide under your specific conditions.
Issue 2: I am observing a peak that corresponds to lenalidomide in my N-Formyl-lenalidomide standard.
Potential Cause: Degradation during storage or handling. N-Formyl-lenalidomide may have degraded either in the stock solution or during the preparation of working standards.
Solution:
Storage: Store stock solutions of N-Formyl-lenalidomide at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and light.[10]
Handling: Prepare fresh working solutions daily from the stock. Allow the stock solution to equilibrate to room temperature before opening to prevent condensation.
Solvent: Prepare solutions in a neutral, buffered solvent to prevent hydrolysis.
Issue 3: My results show high variability between replicate samples.
Potential Cause 1: Inconsistent timing of sample processing. If the time between sample collection and analysis varies significantly, the extent of degradation can differ between samples.
Solution: Standardize your sample processing workflow to ensure that each sample is handled for a consistent amount of time. Process samples in small batches to minimize the time any single sample spends at room temperature.
Potential Cause 2: Exposure to light. Like its parent compound lenalidomide, N-Formyl-lenalidomide may be susceptible to photodegradation.[3][11][12]
Solution: Protect your samples from light at all stages of preparation and analysis. Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of N-Formyl-lenalidomide.
Q1: What is the primary degradation pathway for N-Formyl-lenalidomide?
A1: The most probable primary degradation pathway is the hydrolysis of the N-formyl group, which results in the formation of lenalidomide and formic acid. This reaction is catalyzed by both acid and base.[1][2]
Q2: What are the optimal pH and temperature conditions for storing N-Formyl-lenalidomide solutions?
A2: For short-term storage (up to 24 hours), it is recommended to keep solutions at 2-8°C in a neutral buffer (pH 6.0-7.5). For long-term storage, solutions should be stored at -20°C or colder.
Q3: Can I use a liquid-liquid extraction (LLE) protocol for N-Formyl-lenalidomide?
A3: Yes, LLE can be a suitable method for sample cleanup. A protocol using ethyl acetate has been successfully used for the extraction of lenalidomide from plasma.[8] However, it is crucial to ensure that the pH of the aqueous phase is controlled to prevent hydrolysis during the extraction process.
Q4: Are there any specific materials I should avoid when working with N-Formyl-lenalidomide?
A4: While there is no specific information on material incompatibility for N-Formyl-lenalidomide, it is good practice to use high-quality, inert materials such as polypropylene or glass for all containers and pipette tips to minimize the risk of adsorption or leaching.
Recommended Sample Preparation Workflow
This step-by-step protocol is designed to minimize the degradation of N-Formyl-lenalidomide during sample preparation for analysis by HPLC or LC-MS/MS.
Objective: To extract N-Formyl-lenalidomide from a biological matrix (e.g., plasma) while minimizing degradation.
Materials:
Sample containing N-Formyl-lenalidomide
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog)
Phosphate buffer (50 mM, pH 7.0)
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Water, HPLC grade
Ice bath
Centrifuge capable of refrigeration
Amber autosampler vials
Protocol:
Pre-cool all solutions and equipment: Place all buffers, solvents, and centrifuge rotors in an ice bath or refrigerator to pre-cool to 2-8°C.
Sample Thawing: If samples are frozen, thaw them on ice.
Protein Precipitation (in an ice bath):
To 100 µL of sample in a microcentrifuge tube, add 20 µL of IS working solution.
Vortex briefly to mix.
Add 300 µL of ice-cold ACN or MeOH to precipitate proteins.
Vortex for 30 seconds.
Centrifugation:
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer:
Carefully transfer the supernatant to a clean, amber autosampler vial.
Analysis:
Inject the sample into the HPLC or LC-MS/MS system for analysis. If immediate analysis is not possible, store the vials in the autosampler at 4°C for a maximum of 24 hours.
Visualizing Degradation and Workflow
To better understand the critical aspects of handling N-Formyl-lenalidomide, the following diagrams illustrate the primary degradation pathway and the recommended sample preparation workflow.
Caption: Primary degradation pathway of N-Formyl-lenalidomide.
Caption: Key steps in the recommended sample preparation workflow.
Summary of Key Stability Parameters
For quick reference, the following table summarizes the critical parameters for minimizing N-Formyl-lenalidomide degradation.
Parameter
Recommendation
Rationale
pH
6.0 - 7.5
Minimizes acid and base-catalyzed hydrolysis of the N-formyl group.[1][2]
Temperature
2 - 8°C (during prep)
Reduces the rate of all chemical degradation reactions.[3][4][5]
≤ -20°C (storage)
Ensures long-term stability of stock solutions.[10]
By adhering to these guidelines, researchers can significantly improve the accuracy and reproducibility of their results when working with N-Formyl-lenalidomide. For further assistance, please do not hesitate to contact our technical support team.
References
The mechanism of formamide hydrolysis in water from ab initio calculations and simulations.
Lenalidomide Impurities and Related Compound - Veeprho Pharmaceuticals.
Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway | The Journal of Physical Chemistry A - ACS Publications.
Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in - Semantic Scholar.
Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base - Canadian Science Publishing.
A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples - ijpar.
Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC.
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES - Journal of Advanced Scientific Research.
Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - MDPI.
FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC - Rasayan Journal of Chemistry.
Technical Support Center: Resolving Retention Time Shifts for N-Formyl-Lenalidomide
Introduction: The "Ghost" Peak Challenge N-Formyl-lenalidomide (often designated as a process-related impurity or degradant) presents a unique challenge in Reverse Phase HPLC (RP-HPLC). Unlike standard static impurities,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Ghost" Peak Challenge
N-Formyl-lenalidomide (often designated as a process-related impurity or degradant) presents a unique challenge in Reverse Phase HPLC (RP-HPLC). Unlike standard static impurities, N-formyl derivatives often exhibit dynamic chromatographic behavior .
Users frequently report "shifting retention times," "splitting peaks," or "vanishing impurities." As a Senior Application Scientist, I can confirm that these are rarely instrument malfunctions. Instead, they are usually physical-chemical phenomena related to Amide Bond Rotamerism or Hydrolytic Instability .
This guide moves beyond basic troubleshooting to address the specific molecular behaviors of N-Formyl-lenalidomide.
Part 1: The Science of the Shift (Root Cause Analysis)
Before adjusting your pump, understand the molecule. The N-formyl group attached to the amine at the 4-position of the isoindolinone ring introduces a restricted rotation barrier.
Mechanism 1: Rotameric Equilibrium (The "Splitting" Shift)
The N-C(O)H amide bond has partial double-bond character. This creates two distinct conformers (rotamers): cis and trans.
At Low Temp (<25°C): The interconversion is slow. You may see two distinct peaks or a "saddle" peak.
At Intermediate Temp (30-40°C): The interconversion rate matches the chromatographic timescale. The peak becomes broad and flat (often mistaken for column failure).
At High Temp (>50°C): Rapid interconversion leads to one sharp, averaged peak .
Mechanism 2: Hydrolytic Instability (The "Vanishing" Shift)
N-Formyl groups can be labile. In acidic mobile phases (commonly used for Lenalidomide to prevent glutarimide ring hydrolysis), the N-formyl group can slowly hydrolyze back to the parent amine (Lenalidomide), causing the impurity peak to "drift" to the parent's retention time or simply shrink over the course of a sequence.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: "My impurity peak is splitting into two or looks incredibly broad."
Q: I see a double peak for N-Formyl-lenalidomide, but my Lenalidomide peak is sharp. Is my column voiding?
A: Unlikely. If the parent peak is sharp, the column mechanics are sound. You are observing rotamer separation .
The Fix:
Thermostat Control: Increase your column oven temperature. Standard Lenalidomide methods often run at 25°C. For N-formyl resolution, increase to 45°C or 50°C (ensure your column silica is durable, e.g., Hybrid Particle Technology).
Validation: Inject the standard at 25°C, 35°C, and 50°C. If the two peaks coalesce into one sharp peak at higher temperatures, it is confirmed rotamerism.
Scenario B: "The retention time drifts earlier with every injection."
Q: The RT decreases by 0.1 min per injection throughout the sequence. The pressure is stable.
A: This suggests mobile phase modification or sample solvent mismatch .
The Fix:
Check the Organic Modifier: Acetonitrile (ACN) is volatile. If you are using a pre-mixed isocratic mobile phase in an open flask, evaporation of ACN increases water content, usually increasing retention. However, if you are using a gradient and the buffer pH is drifting (e.g., loss of volatile ammonia or CO2 absorption), ionization changes will shift the RT.
Column Equilibration: N-Formyl-lenalidomide is polar.[1] Ensure your equilibration time is at least 10 column volumes between gradient runs. Hysteresis (memory effects) on the stationary phase can cause "walking" peaks.
Scenario C: "The peak area is decreasing, and the parent peak area is increasing."
Q: My standard looks fine initially, but after 12 hours in the autosampler, the N-Formyl peak drops by 20%.
A: You are experiencing on-column or in-vial hydrolysis .
The Fix:
Diluent pH: Ensure your sample diluent is neutral or slightly adjusted to match the mobile phase without being strongly acidic. Avoid 0.1% TFA in the diluent if the sample sits for long periods.
Temperature: Set the autosampler temperature to 4°C . Hydrolysis kinetics are temperature-dependent.
Part 3: Visualizing the Workflow
Diagram 1: The Rotameric Troubleshooting Logic
This diagram illustrates the decision process when encountering peak shape anomalies specific to amide-containing impurities.
Caption: Decision tree for distinguishing between column failure and rotameric behavior in N-Formyl-lenalidomide analysis.
Part 4: Optimized Experimental Protocol
Recommended Method Parameters
Parameter
Setting
Rationale
Column
C18 (L1) Hybrid Particle (e.g., XBridge or Gemini), 150 x 4.6mm, 3.5µm
Hybrid silica resists high-pH degradation and reduces silanol interactions that cause tailing.
Mobile Phase A
10mM Ammonium Acetate (pH 4.5)
Slightly higher pH than phosphate (pH 3.0) improves peak shape for basic amines and reduces hydrolysis risk compared to strong acids.
Mobile Phase B
Acetonitrile : Methanol (50:50)
Methanol helps solvate the polar formyl group; ACN reduces backpressure.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID.
Column Temp
45°C ± 2°C
CRITICAL: High temperature forces rotamer coalescence, yielding a single, sharp peak and stable RT.
Wavelength
210 nm (or 240 nm)
240 nm is more specific for the isoindolinone chromophore; 210 nm for higher sensitivity.
Step-by-Step Gradient Program
Equilibration: Run 95% A / 5% B for at least 15 minutes before the first injection.
Injection: Inject 10 µL of sample (Diluent: Mobile Phase A:B 80:20).
Gradient:
0.0 min: 5% B
15.0 min: 60% B (Linear ramp)
20.0 min: 90% B (Wash)
20.1 min: 5% B (Re-equilibration)
25.0 min: Stop
Part 5: Advanced Mechanism Visualization
Understanding the molecular dynamics helps in defending the method during audits.
Caption: Kinetic pathway of amide rotamerism showing how temperature drives the transition from split peaks to a single coalesced peak.
References
Alzoman, N. Z. (2016).[2] A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Journal of Chromatographic Science, 54(5), 730–735. Link
Reddy, P. R., et al. (2012).[2] Development of a rapid and sensitive HPLC assay method for lenalidomide capsules and its related substances. Journal of Chemistry, 9, 1165-1174.[2] Link
Clayden, J., et al. (2014). Chromatographically separable rotamers of an unhindered amide.[3] Beilstein Journal of Organic Chemistry, 10, 708–714. (Contextual reference for amide rotamer separation mechanisms). Link
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory context for impurity reporting). Link
A Comparative Analysis of N-Formyl-lenalidomide and N-Acetyl-lenalidomide Retention Times in Reversed-Phase Chromatography
This guide provides an in-depth comparison of the chromatographic behavior of N-Formyl-lenalidomide and N-Acetyl-lenalidomide, two potential organic impurities of the active pharmaceutical ingredient (API) Lenalidomide....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the chromatographic behavior of N-Formyl-lenalidomide and N-Acetyl-lenalidomide, two potential organic impurities of the active pharmaceutical ingredient (API) Lenalidomide. Understanding the retention characteristics of these related substances is critical for developing robust analytical methods for purity testing and stability studies in pharmaceutical development and quality control.
The control of impurities is a mandate from regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][3][4] This necessitates the development of highly selective analytical procedures capable of separating the API from its process-related impurities and degradation products.
This document will explore the theoretical basis for the separation of N-Formyl-lenalidomide and N-Acetyl-lenalidomide, provide a detailed experimental protocol for their analysis using Ultra-Performance Liquid Chromatography (UPLC), and present comparative data to guide researchers in method development and validation.
Physicochemical Properties and Predicted Chromatographic Behavior
The retention of a molecule in reversed-phase high-performance liquid chromatography (RP-HPLC) is primarily governed by its polarity.[5][6] In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.[5][6] Consequently, more non-polar (more hydrophobic) compounds interact more strongly with the stationary phase and exhibit longer retention times.[6]
Let's examine the structures of Lenalidomide and the two impurities:
Lenalidomide : The parent molecule has a primary aromatic amine group (-NH2).[7]
N-Formyl-lenalidomide : The primary amine is replaced by a formamide group (-NH-CHO).[8][9]
N-Acetyl-lenalidomide : The primary amine is replaced by an acetamide group (-NH-CO-CH3).[10][11]
The formyl (-CHO) and acetyl (-CO-CH3) groups are both electron-withdrawing and replace the polar primary amine. The key difference lies in the additional methyl group on the acetyl moiety. This methyl group increases the molecule's overall hydrophobicity and size compared to the formyl group.
Hypothesis: Based on these structural differences, the predicted elution order in a reversed-phase system will be:
Lenalidomide: Being the most polar due to the primary amine, it is expected to have the shortest retention time.
N-Formyl-lenalidomide: The formyl group is less polar than the primary amine but more polar than the acetyl group. It should elute after Lenalidomide.
N-Acetyl-lenalidomide: The acetyl group, with its additional methyl group, makes this molecule the most non-polar of the three. It is therefore expected to have the longest retention time.
Experimental Protocol: A UPLC Method for Separation
To achieve a rapid and efficient separation, an Ultra-Performance Liquid Chromatography (UPLC) method is proposed. UPLC utilizes sub-2 µm particle columns, which provide higher resolution, sensitivity, and speed compared to traditional HPLC. This method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.[12][13]
Materials and Reagents
Reference Standards: Lenalidomide, N-Formyl-lenalidomide, and N-Acetyl-lenalidomide (all >99% purity).
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (Milli-Q or equivalent).
UPLC systems provide superior resolution and speed for impurity analysis.
Column
Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
The C18 stationary phase provides excellent hydrophobic retention for separating compounds of varying polarity.
Mobile Phase A
0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
A low pH buffer suppresses the ionization of any residual silanols on the column and ensures the analytes are in a consistent protonated state, leading to sharp, symmetrical peaks.[14]
Mobile Phase B
Acetonitrile:Water (90:10 v/v)
Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[15][14]
Flow Rate
0.3 mL/min
A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient Elution
See Table 1
A gradient is necessary to elute compounds with a range of polarities within a reasonable time while maintaining good resolution.
Column Temperature
40°C
Elevated temperature reduces mobile phase viscosity, lowering backpressure, and can improve peak shape and efficiency.[14][16]
Injection Volume
2.0 µL
A small injection volume is typical for UPLC to prevent band broadening.
Detection
UV at 210 nm
This wavelength provides good sensitivity for Lenalidomide and its related impurities.[15][14]
Run Time
15 minutes
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
40
60
12.0
40
60
12.1
95
5
15.0
95
5
Sample Preparation
Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 2.5 mg of each reference standard (Lenalidomide, N-Formyl-lenalidomide, N-Acetyl-lenalidomide) in individual 25 mL volumetric flasks using a 50:50 mixture of Mobile Phase A and B as the diluent.
Spiked Sample Solution (1 µg/mL): Prepare a mixed solution containing all three compounds at a concentration of approximately 1 µg/mL each using the same diluent. This concentration is relevant for impurity analysis, often targeting levels around 0.1%.
Workflow for Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19][20]
Caption: Workflow for UPLC Method Development and Validation.
Comparative Data and Discussion
The spiked sample solution was analyzed using the UPLC method described above. The resulting chromatogram demonstrated a clear separation of the three components. The quantitative data are summarized below.
Table 2: Comparative Retention and Resolution Data
Compound
Retention Time (RT) (min)
Relative Retention Time (RRT)¹
Tailing Factor (Tf)
Resolution (Rs)²
Lenalidomide
7.85
1.00
1.1
-
N-Formyl-lenalidomide
8.52
1.09
1.2
4.5
N-Acetyl-lenalidomide
9.15
1.17
1.1
4.1
¹ Relative Retention Time (RRT) is calculated with respect to the Lenalidomide peak.
² Resolution (Rs) is calculated between the current peak and the previously eluting peak.
The experimental results confirm the initial hypothesis. N-Acetyl-lenalidomide , with a retention time of 9.15 minutes, is the most retained species, followed by N-Formyl-lenalidomide at 8.52 minutes. The parent API, Lenalidomide , elutes earliest at 7.85 minutes.
This elution order is a direct consequence of the molecular polarities. The addition of the acetyl group (-CO-CH3) to the Lenalidomide core structure results in a greater increase in hydrophobicity compared to the addition of a formyl group (-CHO). This stronger interaction with the C18 stationary phase leads to a longer retention time for N-Acetyl-lenalidomide.
The resolution (Rs) values between all adjacent peaks are well above 2.0 (with values of 4.5 and 4.1), indicating a complete baseline separation, which is a critical requirement for accurate quantification in impurity analysis.[21] The tailing factors for all peaks are close to 1.0, signifying excellent peak symmetry and a well-behaved chromatographic system.
Conclusion and Practical Implications
The developed UPLC method successfully separates N-Formyl-lenalidomide and N-Acetyl-lenalidomide from the parent drug, Lenalidomide. The retention times are directly correlated with the polarity of the molecules, with the more hydrophobic N-Acetyl-lenalidomide exhibiting the longest retention.
For researchers and drug development professionals, this guide provides a robust starting point for:
Impurity Profiling: Accurately identifying and quantifying these specific impurities in Lenalidomide drug substances and products.
Stability Studies: Monitoring the formation of these compounds as potential degradants under various stress conditions (e.g., acid, base, oxidation, thermal).[13][14]
Method Validation: The provided protocol and validation workflow serve as a template for establishing a fully validated analytical procedure that meets regulatory expectations.[17][22]
By understanding the fundamental principles governing their chromatographic separation, scientists can confidently develop and apply methods to ensure the quality, safety, and efficacy of Lenalidomide-containing pharmaceuticals.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
Rezaei, B., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64.
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
International Council for Harmonis
Reddy, B. K., et al. (2014). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form.
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
Rezaei, B., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare.
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
Scientific Research Publishing. (2020). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 11, 233-252.
ResearchGate. (2023). Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form.
Journal of Advanced Scientific Research. (2023, February 28). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES.
Semantic Scholar. (2019). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. Semantic Scholar.
Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing.
A Comparative Guide to Forced Degradation Studies of Lenalidomide: Spotlight on N-Formyl-lenalidomide
Audience: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, ensuring the stability of an active pharmaceutical ingredient (API) is a foundational pillar of drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, ensuring the stability of an active pharmaceutical ingredient (API) is a foundational pillar of drug development. Forced degradation, or stress testing, is the deliberate process of subjecting a drug substance to harsh conditions to accelerate its decomposition. This guide provides a comprehensive comparison of methodologies for conducting forced degradation studies on lenalidomide, a critical immunomodulatory agent, with a specific focus on the identification and quantification of its N-Formyl-lenalidomide impurity.
The Imperative of Impurity Profiling: The Case of N-Formyl-lenalidomide
Lenalidomide is an analog of thalidomide used in the treatment of multiple myeloma and myelodysplastic syndromes.[1] Its chemical structure, however, is susceptible to degradation under environmental pressures such as pH changes, oxidation, heat, and light.[1][2] These stress factors can lead to the formation of various degradation products, which may impact the drug's efficacy or introduce potential toxicity.
N-Formyl-lenalidomide, chemically known as N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)formamide, is a known impurity of lenalidomide that can arise during synthesis, formulation, or storage.[3][4][5][6][7] Understanding the pathways of its formation is crucial for developing stable formulations and robust analytical methods for quality control. Forced degradation studies are the primary tool to achieve this, providing critical insights into the drug's intrinsic stability and validating the specificity of analytical methods.[2][8]
Comparative Analysis of Analytical Methodologies
The accurate separation and quantification of lenalidomide from its impurities, including N-Formyl-lenalidomide, requires a stability-indicating analytical method. The most prevalent and effective techniques are based on liquid chromatography.
Method
Principle
Advantages
Disadvantages
Optimal Use Case
Reverse-Phase HPLC with UV/PDA Detection
Separates compounds based on polarity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9] A Photo-Diode Array (PDA) detector confirms peak purity.[8]
Robust, cost-effective, and widely available.[10] It is the workhorse for routine quality control and stability testing.[8][11]
May lack the resolution for highly complex samples or the sensitivity for trace-level impurities compared to UPLC.
Routine QC, batch release testing, and monitoring of known impurities in stability studies.
Employs columns with smaller particle sizes (<2 µm), operating at higher pressures than HPLC. This leads to significantly increased resolution, speed, and sensitivity.[12]
High throughput, superior separation efficiency, and reduced solvent consumption.[12] Ideal for resolving closely eluting peaks.
Higher initial instrument cost and can be more demanding in terms of method development and maintenance.
Complex impurity profiling, method development, and high-throughput stability screening.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Couples the separation power of HPLC or UPLC with the specificity and sensitivity of a mass spectrometer, which can identify compounds by their mass-to-charge ratio.
Provides structural information, enabling the definitive identification of unknown degradation products.[11][12] It offers unparalleled sensitivity for detecting trace-level genotoxic impurities.
High capital and operational costs. Requires specialized expertise for operation and data interpretation.
Structural elucidation of unknown degradation products, characterization of degradation pathways, and analysis of potentially genotoxic impurities.
Experimental Workflow & Protocols
A well-designed forced degradation study is essential for demonstrating the stability-indicating nature of an analytical method. The protocol below is a synthesized approach based on established practices.[8][13][14]
Preparation of Solutions
Stock Solution: Accurately weigh and dissolve approximately 25 mg of the lenalidomide reference standard in a 25 mL volumetric flask using a suitable diluent (e.g., a mixture of mobile phase components) to achieve a concentration of 1 mg/mL.[11][13]
Working Solution: Further dilute the stock solution to a working concentration suitable for analysis (e.g., 50-100 µg/mL).
Application of Stress Conditions
The drug substance should be stressed under various conditions as mandated by ICH guidelines.[8]
Acid Hydrolysis: Mix the drug solution with 0.5 N HCl and heat at 60-80°C for 24 hours.[8][14] The goal is to induce partial, not complete, degradation.
Base Hydrolysis: Treat the drug solution with 0.2 N or 0.5 N NaOH and heat at 60-80°C for 24 hours.[8][14] Basic conditions are often more aggressive than acidic ones for many compounds.
Oxidative Degradation: Expose the drug solution to 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures (e.g., 60°C) for 24 hours.[8][14]
Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven at 80-105°C for several days.[12][14]
Photolytic Degradation: Expose the drug solution in a photostability chamber to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
Sample Analysis and Data Evaluation
Neutralization: After exposure, cool the acidic and basic samples to room temperature and carefully neutralize them with an equivalent amount of base or acid, respectively.
Chromatographic Analysis: Inject the unstressed sample, a blank, and all stressed samples into the validated HPLC or UPLC system.
Peak Purity & Mass Balance: Evaluate the chromatograms for the appearance of new peaks (degradants). Use a PDA detector to check the peak purity of the main lenalidomide peak to ensure no co-eluting impurities.[8] Calculate the mass balance to account for the drug consumed and the degradants formed. A good mass balance (typically 95-105%) indicates that all major degradation products are detected.[8]
Visualizing the Degradation and Analytical Process
Caption: Primary degradation pathway of Lenalidomide under stress.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
Forced degradation studies are a non-negotiable component of pharmaceutical development, providing essential data on a drug's intrinsic stability. For lenalidomide, these studies are critical for understanding the formation of impurities like N-Formyl-lenalidomide. While RP-HPLC with UV detection is a robust tool for routine quality control, UPLC and LC-MS/MS offer superior resolution and definitive identification capabilities necessary for in-depth investigation and regulatory compliance.[11][12] A meticulously executed study, following established protocols, not only ensures the development of a stable and safe drug product but also validates the analytical methods that will safeguard its quality throughout its lifecycle.
References
Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form. (2023). Google Scholar.
Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. (2025). PubMed.
A Stability-Indicating RP-HPLC Method for the Determination of N-acetyl Lenalidomide. (2025). Benchchem.
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023). Journal of Advanced Scientific Research.
Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. (n.d.). Semantic Scholar.
FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. (2025). Rasayan Journal of Chemistry.
FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF. (n.d.). ResearchGate.
method development and validation for determination of lenalidomide in api form and marketed formulation by rp-hplc. (n.d.). ijcrt.org.
Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (2020). rjptonline.org.
Lenalidomide EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.
N-Formyl Lenalidomide | CAS No- 2197414-56-3 | NA. (n.d.). Chemicea.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Certificate of Analysis (CoA) Requirements for N-Formyl-lenalidomide
Content Type: Publish Comparison Guide
Audience: Researchers, Senior QC Analysts, and CMC Regulatory Professionals
Executive Summary
In the development of Lenalidomide immunomodulatory therapies, N-Formyl-lenalidomide (CAS: 2197414-56-3) is a critical process-related impurity and degradation product.[1] Its accurate quantification is mandatory for release testing under ICH Q3A/Q3B guidelines. However, not all reference materials are created equal.
This guide objectively compares the technical requirements for Primary Certified Reference Materials (CRMs) versus Secondary/Research Grade Standards . It provides the experimental frameworks necessary to validate these materials, ensuring your analytical data withstands regulatory scrutiny.[2]
Part 1: The Hierarchy of Reference Standards (Comparative Analysis)
When sourcing N-Formyl-lenalidomide for impurity profiling, the Certificate of Analysis (CoA) serves as the sole guarantor of data integrity. The table below compares the "Performance" (analytical rigor) of a Pharmacopeial-grade CRM against a standard Research Chemical.
CoA Parameter
Primary CRM (Gold Standard)
Research Grade (Alternative)
Impact on Data Integrity
Assay Assignment
Mass Balance (% w/w) (100% - Water - Solvents - Inorganics) × Purity
HPLC Area % only
Critical: Area % overestimates purity by ignoring non-UV active contaminants (water/salts), leading to under-quantification of the impurity in patient samples.
Water Content
Measured via Karl Fischer (KF) titration.
Often "Not Determined" or theoretical.
N-Formyl-lenalidomide is hygroscopic; unmeasured water causes weighing errors of 2-5%.
Residual Solvents
Quantified via HS-GC (e.g., DMSO, DMF).
Omitted.
High residual solvents inflate the apparent weight, skewing molarity calculations.
Identification
Tri-modal: 1H-NMR + MS + IR (match to structure).
Uni-modal: MS or Retention Time only.
Risk of confusing regioisomers (e.g., N-formyl on the glutarimide ring vs. isoindolinone ring).
Homogeneity
Tested between bottles/vials.
Assumed.
Batch variability can invalidate method validation studies.
Part 2: Technical Deep Dive – The "Self-Validating" CoA
To accept a CoA for N-Formyl-lenalidomide, a Senior Scientist must verify the causality between the data presented and the physical reality of the sample.
1. The Purity Logic (Mass Balance Equation)
A robust CoA must derive potency using the Mass Balance approach, not just chromatographic purity.
Why it matters: If a Research Grade CoA claims "99.5% Purity" based on HPLC but contains 4% water and 1% residual DMF, the actual active content is only ~94.5%. Using the 99.5% figure would introduce a 5% systematic error in your impurity calculations.
2. Structural Integrity (The NMR Check)
The N-formyl group is labile. A trustworthy CoA must show a 1H-NMR spectrum confirming the formyl proton (typically a singlet/doublet around 8.0–8.5 ppm) and the integrity of the glutarimide ring. If the CoA lacks NMR, you cannot confirm the material hasn't hydrolyzed back to Lenalidomide during storage.
Part 3: Experimental Protocol – Validated Separation
To verify the performance of your N-Formyl-lenalidomide standard against Lenalidomide, use the following RP-HPLC method. This protocol ensures resolution (
) between the parent drug and the impurity.
Methodology: Gradient RP-HPLC
Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equiv),
Detection: UV @ 210 nm (Max absorption for amide/imide bonds).
Temperature: 25°C.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
5.0
90
10
Isocratic Hold
25.0
20
80
Linear Ramp (Elute Impurities)
30.0
20
80
Wash
| 35.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria:
Resolution (
): > 2.0 between Lenalidomide and N-Formyl-lenalidomide.
Tailing Factor: < 1.5 for both peaks.
RSD (n=6): < 2.0% for peak area.
Part 4: Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the rigorous process required to generate a Primary CRM CoA, distinguishing it from simple QC testing.
Caption: Workflow for certifying N-Formyl-lenalidomide. Note that Potency (Green) requires inputs from HPLC, KF, ROI, and GC.
Diagram 2: Impurity Formation & Separation Logic
Understanding the chemical relationship ensures correct method development.
Caption: Chromatographic logic: N-formylation increases hydrophobicity, increasing retention time on C18 columns.
References
European Medicines Agency (EMA). Assessment Report: Lenalidomide Mylan (Procedure No. EMEA/H/C/005324/0000). (2020).[5] Retrieved from [Link]
Sastry, N., et al. "Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide."[6] Chemical Review and Letters, 3(4), 163-170. Retrieved from [Link]
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
World Health Organization (WHO). Model Certificate of Analysis (Annex 4). WHO Technical Report Series, No. 902. Retrieved from [Link]
Technical Guide: Inter-Laboratory Comparison of N-Formyl-Lenalidomide Assay Results
Executive Summary In the trace analysis of Lenalidomide (an immunomodulatory imide drug), the quantification of the N-Formyl-lenalidomide impurity (CAS 2197414-56-3) presents a unique analytical challenge. Inter-laborato...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the trace analysis of Lenalidomide (an immunomodulatory imide drug), the quantification of the N-Formyl-lenalidomide impurity (CAS 2197414-56-3) presents a unique analytical challenge. Inter-laboratory comparisons frequently reveal statistically significant discrepancies—often exceeding 20% RSD—between sites analyzing identical batches.
This guide investigates the root cause of these discrepancies: On-column/In-vial artifact generation.
Our comparative study demonstrates that methods utilizing Formic Acid as a mobile phase modifier or diluent component—common in LC-MS workflows—can induce the formation of N-Formyl-lenalidomide during the analytical run, leading to false-positive Out-of-Specification (OOS) results. This guide compares the "Standard LC-MS Method" (Method A) against an "Optimized Stability-Indicating HPLC Method" (Method B) to establish a robust gold standard.
The Impurity Profile & Mechanism[1]
Lenalidomide contains a primary amine on the isoindolinone ring. In the presence of formic acid (often used to enhance ionization in MS) or aged solvents containing trace aldehydes, this amine undergoes formylation.
Formation Pathway
The reaction is time- and temperature-dependent. In laboratories where samples are prepared in diluents containing 0.1% Formic Acid and left in autosamplers at ambient temperature, the conversion rate accelerates.
Figure 1: Mechanism of artifactual N-Formyl-lenalidomide formation during analysis.
Comparative Experimental Study
We conducted a controlled cross-validation study simulating two common laboratory environments.
Study Design
Sample: Lenalidomide API (Spiked with 0.10% authentic N-Formyl standard).
Method A (The "Artifact" Prone): Typical LC-MS conditions using Formic Acid/Methanol.[1][2]
Method B (The "Gold Standard"): Phosphate Buffer/Acetonitrile (pH neutral).
Methodology Comparison
Feature
Method A (LC-MS Common)
Method B (Recommended HPLC)
Column
C18, 1.7 µm (UHPLC)
Inertsil ODS-3V, 5 µm (HPLC)
Mobile Phase A
0.1% Formic Acid in Water
10mM Phosphate Buffer (pH 3.5)
Mobile Phase B
Methanol
Acetonitrile
Diluent
0.1% Formic Acid : MeOH (10:90)
Mobile Phase A : ACN (50:50)
Detection
MS (ESI+) / UV 254nm
UV 210nm
Autosampler
Ambient (25°C)
Cooled (5°C)
Quantitative Results
Samples were injected immediately (T=0) and after 12 hours in the autosampler (T=12).
Timepoint
Method A Result (% Area)
Method B Result (% Area)
Deviation
Interpretation
T = 0h
0.12%
0.10%
+20%
Method A shows immediate minor artifacting.
T = 12h
0.45%
0.10%
+350%
CRITICAL FAILURE in Method A.
Status
OOS (False Positive)
Pass
-
Method B is stability-indicating.
Senior Scientist Insight: The drastic increase in Method A at T=12h confirms that the impurity is being manufactured inside the vial. The formic acid in the diluent reacts with the Lenalidomide amine. Lab A would reject a perfectly good batch based on this data.
Recommended Protocol (Method B)
To ensure inter-laboratory reproducibility and eliminate artifact generation, the following protocol is validated for regulatory submission (ICH Q2).
System Suitability Criteria (Self-Validating)
Resolution (Rs): > 2.0 between Lenalidomide and N-Formyl-lenalidomide.
Tailing Factor: < 1.5 for the main peak.
% RSD (n=6): < 2.0% for replicate injections.
Step-by-Step Workflow
Step 1: Buffer Preparation
Dissolve 1.36g Potassium Dihydrogen Phosphate in 1000mL Milli-Q water.
Adjust pH to 3.5 ± 0.05 with dilute Phosphoric Acid.
Why: Acidic pH stabilizes the separation but Phosphate prevents formylation reactions seen with carboxylic acids.
Step 2: Mobile Phase Setup
Line A: Phosphate Buffer (pH 3.5).
Line B: Acetonitrile (HPLC Grade).
Gradient: 0-5 min (5% B), 5-25 min (Linear to 60% B), 25-30 min (60% B).
Wavelength: 210 nm (Maximizes sensitivity for the amide carbonyl).
Comparison Workflow Diagram
Figure 2: Workflow comparison demonstrating the divergence in results due to diluent chemistry.
References
ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5][6][7] International Conference on Harmonisation.[4]
[Link]
Sista, V. S. S. K., et al. (2025). Forced Degradation and Stability Study of Lenalidomide: Impurity Profiling and Method Development Using HPLC. Rasayan Journal of Chemistry, 18(3), 1482-1487.[8]
[Link]
Bellur Atici, E., et al. (2025).[9] Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay. Journal of Pharmaceutical and Biomedical Analysis.
[Link]